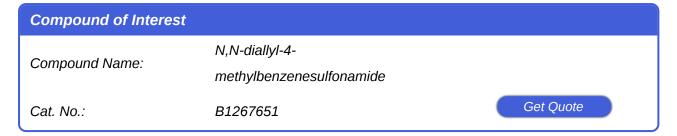


Application Notes and Protocols: Synthesis and Application of N,N-diallyl-4-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **N,N-diallyl-4-methylbenzenesulfonamide**, a versatile synthetic intermediate. Contrary to potential misconceptions, this compound is not typically employed as an allylating agent for carbonyls or imines. Instead, its primary utility lies in its role as a precursor for more complex molecular architectures. A key application highlighted in this note is its use in ring-closing metathesis (RCM) to generate unsaturated cyclic sulfonamides, which are valuable scaffolds in medicinal chemistry. Detailed methodologies for the synthesis and a representative RCM protocol are presented, along with characterization data and workflow visualizations.

Part 1: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

The synthesis of **N,N-diallyl-4-methylbenzenesulfonamide** is typically achieved through the double N-allylation of 4-methylbenzenesulfonamide. The following protocol is a representative procedure based on standard alkylation methods.

Experimental Protocol: N,N-diallylation of 4-methylbenzenesulfonamide



- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
- Solvent Addition: Add anhydrous acetone (e.g., 50 mL for a 10 mmol scale) to the flask.
- Reagent Addition: While stirring the suspension, add allyl bromide (2.2 eq) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
 the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude
 product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
 with a hexane/ethyl acetate gradient, to afford the pure N,N-diallyl-4methylbenzenesulfonamide.

Data Presentation: Reagents for Synthesis

Reagent	Molar Mass (g/mol)	Moles	Equivalents	Amount (for 10 mmol scale)
4- methylbenzenes ulfonamide	171.22	10 mmol	1.0	1.71 g
Allyl bromide	120.98	22 mmol	2.2	1.8 mL
Potassium carbonate	138.21	25 mmol	2.5	3.45 g
Anhydrous Acetone	58.08	-	-	50 mL

Characterization Data for N,N-diallyl-4-methylbenzenesulfonamide



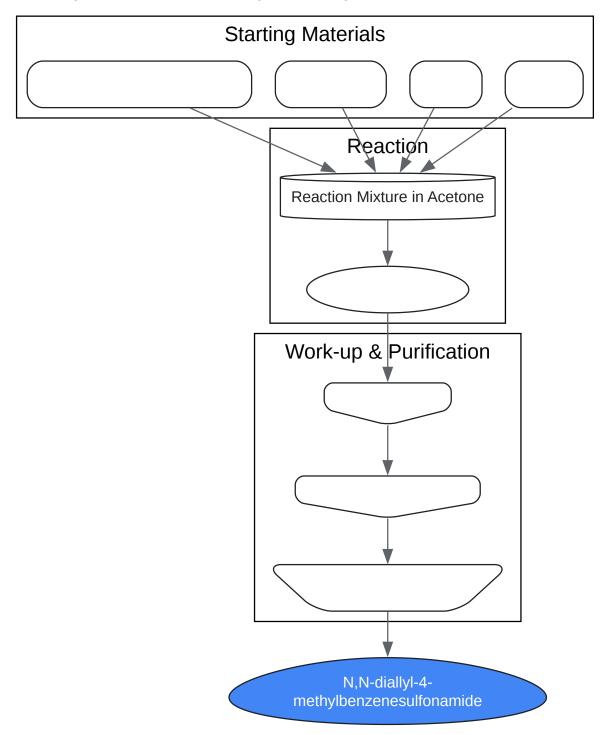
Property	Value	
Molecular Formula	C13H17NO2S	
Molecular Weight	251.34 g/mol	
Appearance	Colorless oil or low-melting solid	
¹ H NMR (CDCl ₃ , 400 MHz) δ	7.70 (d, 2H), 7.30 (d, 2H), 5.65 (m, 2H), 5.15 (m, 4H), 3.90 (d, 4H), 2.45 (s, 3H)	
13 C NMR (CDCl ₃ , 100 MHz) δ	143.5, 137.0, 133.0, 129.8, 127.5, 118.5, 49.0, 21.5	

(Note: NMR data are representative and may vary slightly based on solvent and instrument.)

Experimental Workflow: Synthesis



Synthesis of N,N-diallyl-4-methylbenzenesulfonamide



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Workflow for the synthesis of **N,N-diallyl-4-methylbenzenesulfonamide**.



Part 2: Application in Ring-Closing Metathesis (RCM)

N,N-diallyl-4-methylbenzenesulfonamide is an excellent substrate for ring-closing metathesis to form a five-membered unsaturated cyclic sulfonamide. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

Experimental Protocol: Ring-Closing Metathesis

- Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add N,N-diallyl-4-methylbenzenesulfonamide (1.0 eq) to a dry Schlenk flask.
- Solvent Addition: Dissolve the substrate in a degassed solvent such as dichloromethane (DCM) or toluene to a concentration of 0.01-0.1 M.
- Catalyst Addition: Add the Grubbs' catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%) to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature to 40 °C. The reaction is
 typically complete within 2-12 hours. Monitor the reaction by TLC or GC-MS. The evolution of
 ethylene gas is an indicator of reaction progress.
- Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
- Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the cyclic sulfonamide product.

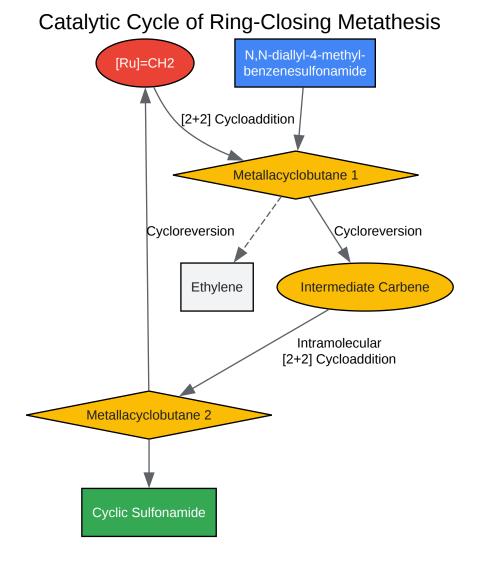
Data Presentation: RCM Reaction Parameters



Parameter	Condition	
Substrate	N,N-diallyl-4-methylbenzenesulfonamide	
Catalyst	Grubbs' Catalyst, 2nd Generation	
Catalyst Loading	1-5 mol%	
Solvent	Dichloromethane (degassed)	
Concentration	0.05 M	
Temperature	40 °C	
Reaction Time	4 hours	
Product	2-tosyl-2,5-dihydro-1H-pyrrole	
Yield	>90% (Typical)	

Signaling Pathway: RCM Catalytic Cycle





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Simplified catalytic cycle for ring-closing metathesis.

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